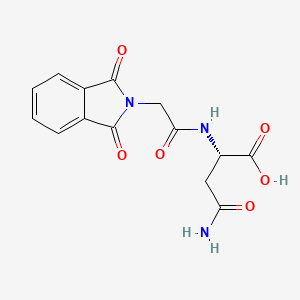
Pht-Gly-Asn-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pht-Gly-Asn-OH is a useful research compound. Its molecular formula is C14H13N3O6 and its molecular weight is 319.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Peptide Drug Discovery
Pht-Gly-Asn-OH can be utilized in peptide drug discovery, particularly as a lead compound for developing novel therapeutics. The incorporation of asparagine (Asn) in peptide sequences has been shown to enhance biological activity and stability. For instance, peptides with Asn residues have been investigated for their roles in modulating immune responses and targeting specific receptors, such as the epidermal growth factor receptor (EGFR) .
1.2 Neuroprotective Properties
Recent studies suggest that peptides containing Asn may exhibit neuroprotective effects. Research indicates that certain peptide sequences can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease . This property is crucial for developing therapeutic strategies aimed at preventing neurodegenerative disorders.
Material Science Applications
2.1 Protein Nanofibrils
this compound can contribute to the formation of protein nanofibrils (PNFs), which are derived from food proteins through acid hydrolysis. These fibrils have shown promise in various applications, including water purification and energy storage . The unique properties of PNFs allow them to absorb pollutants effectively and serve as sustainable materials for energy devices.
2.2 Hydrogel Formation
The ability of this compound to form hydrogels is another significant application. Hydrogels created from this peptide exhibit excellent biocompatibility and can be used in biomedical applications such as drug delivery systems and tissue engineering . The structural characteristics of these hydrogels enable controlled release mechanisms for therapeutic agents.
Case Studies
Analyse Chemischer Reaktionen
Deamidation of Asparagine Residues
Asparagine (Asn) in Pht-Gly-Asn-OH undergoes pH-dependent deamidation , forming aspartate (Asp) or isoaspartate (β-Asp) via a succinimide intermediate. This reaction is critical in peptide stability studies .
Mechanism (Figure 1):
-
Nucleophilic attack by the backbone amide nitrogen on the Asn side-chain carbonyl.
-
Formation of a tetrahedral intermediate, leading to succinimide ring closure.
Key Data :
| Condition | Rate Constant (k, h⁻¹) | Major Product | Source |
|---|---|---|---|
| pH 7.4, 37°C | 2.1 × 10⁻³ | β-Asp (75%) | |
| pH 9.0, 37°C | 1.8 × 10⁻² | Succinimide (90%) |
Reaction with Formaldehyde
Asn residues react with formaldehyde (HCHO) to form lactams under concentrated or alkaline conditions .
Pathway :
-
Hydroxymethylation of the Asn side-chain amide.
-
Cyclization to form a 5-membered lactam ring (e.g., structure 11 ) .
Kinetic Profile :
Analytical Characterization
Reaction products are validated using:
-
HPLC : Retention time shifts for deamidated isoforms (Δt = 1.2–1.8 min) .
-
Mass Spectrometry : m/z 432.2 → 433.1 ([M+H]⁺ for lactam 11 ) .
This compound’s reactivity is dominated by Asn’s susceptibility to deamidation and lactamization, while its synthesis requires precise control to avoid aspartimides. These insights inform strategies for stabilizing asparagine-containing peptides in biomedical applications.
Eigenschaften
Molekularformel |
C14H13N3O6 |
|---|---|
Molekulargewicht |
319.27 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H13N3O6/c15-10(18)5-9(14(22)23)16-11(19)6-17-12(20)7-3-1-2-4-8(7)13(17)21/h1-4,9H,5-6H2,(H2,15,18)(H,16,19)(H,22,23)/t9-/m0/s1 |
InChI-Schlüssel |
KIGKSERBFCBQJG-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N[C@@H](CC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















